3-Bromo-2,4,6-trifluoropyridine
Description
3-Bromo-2,4,6-trifluoropyridine (CAS: 41404-67-5) is a halogenated pyridine derivative with the molecular formula C₅HBrF₃N and a molecular weight of 211.97 g/mol . This compound features a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions on the pyridine ring. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity.
Properties
IUPAC Name |
3-bromo-2,4,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNJYDIRCHCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with bromine sources under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of 3-Bromo-2,4,6-trifluoropyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2,4,6-trifluoropyridine has several scientific research applications:
Biology: Investigated for its potential as a radiolabeled compound for imaging studies and as a probe in biochemical assays.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trifluoropyridine is largely dependent on its ability to interact with various molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-Bromo-2,4,6-trifluoropyridine and structurally related pyridine derivatives:
Structural and Functional Insights:
Substituent Effects on Reactivity :
- The trifluoro substitution in 3-Bromo-2,4,6-trifluoropyridine increases electron withdrawal, enhancing the bromine atom’s susceptibility to nucleophilic substitution compared to difluoro analogs (e.g., 3-Bromo-2,6-difluoropyridine) .
- Chloro and trifluoromethyl groups (e.g., in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) further modulate electronic properties, making these compounds suitable for diverse catalytic reactions .
Applications in Synthesis :
- 3-Bromo-2,4,6-trifluoropyridine is preferred in fluorinated drug candidates due to its balanced lipophilicity and metabolic stability .
- In contrast, 5-Bromo-2-fluoropyridine is leveraged in materials science for its optical properties .
Safety and Handling: While direct data for 3-Bromo-2,4,6-trifluoropyridine are scarce, analogs like 3-Bromo-2,6-difluoropyridine are classified as severe health hazards (HMIS III rating: 3), requiring PPE and ventilation .
Biological Activity
3-Bromo-2,4,6-trifluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Bromo-2,4,6-trifluoropyridine has the molecular formula CBrFN. It features a pyridine ring with three fluorine atoms and one bromine atom, which significantly influence its chemical reactivity and interaction with biological targets. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and alters membrane permeability, potentially increasing its biological activity.
The biological activity of 3-Bromo-2,4,6-trifluoropyridine can be attributed to several mechanisms:
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing interactions with various biological targets.
- Covalent Bond Formation : The trifluoromethyl group may facilitate covalent bonding with nucleophilic residues in proteins, leading to modulation of enzymatic activity.
- Receptor Binding : The compound may exhibit binding affinity towards specific receptors or enzymes due to the combined effects of the bromine and fluorine substituents.
Antimicrobial Properties
Research indicates that compounds similar to 3-Bromo-2,4,6-trifluoropyridine often exhibit antimicrobial properties. For instance, halogenated pyridine derivatives have been shown to possess significant antibacterial and antifungal activities. Preliminary studies suggest that 3-Bromo-2,4,6-trifluoropyridine may also demonstrate similar effects against a range of pathogens.
Anticancer Activity
Studies on related compounds have indicated potential anticancer properties. For example, certain fluorinated pyridine derivatives have been reported to inhibit cancer cell growth in various human cancer cell lines. The mechanism is thought to involve interference with cellular signaling pathways or direct cytotoxic effects on malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of halogenated pyridines:
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
